Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-
Description
®-2-(3-(Trifluoromethyl)phenyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C9H7F3O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
InChI Key |
SDZLYPFMASMVQF-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Trifluoromethyl)phenyl)oxirane typically involves the epoxidation of a suitable precursor, such as a styrene derivative with a trifluoromethyl group. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under mild conditions to achieve the epoxidation .
Industrial Production Methods
Industrial production of ®-2-(3-(Trifluoromethyl)phenyl)oxirane may involve more scalable and cost-effective methods, such as catalytic asymmetric epoxidation using chiral catalysts. These methods ensure high enantioselectivity and yield, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Trifluoromethyl)phenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or amines.
Reduction: The major product is the corresponding diol.
Oxidation: The major products are more oxidized derivatives, such as carboxylic acids or ketones.
Scientific Research Applications
®-2-(3-(Trifluoromethyl)phenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-(Trifluoromethyl)phenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is crucial in its biological and chemical applications, where it can modify target molecules through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-(Trifluoromethyl)phenyl)oxirane: The enantiomer of the compound, with similar reactivity but different stereochemistry.
2-(3-(Trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an oxirane ring.
3-(Trifluoromethyl)styrene: The precursor used in the synthesis of the oxirane compound.
Uniqueness
®-2-(3-(Trifluoromethyl)phenyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
